molecular formula C13H14O2 B2425973 3-(3-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287287-40-3

3-(3-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2425973
CAS No.: 2287287-40-3
M. Wt: 202.253
InChI Key: XZOOKAGJCPJEAP-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research and industrial applications. The bicyclo[1.1.1]pentane scaffold is often used as a bioisosteric replacement for aromatic groups in drug discovery, providing enhanced stability and unique pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Diels-Alder reaction, followed by various functional group transformations to introduce the desired substituents. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(3-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and material science .

Properties

IUPAC Name

3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9-3-2-4-10(5-9)12-6-13(7-12,8-12)11(14)15/h2-5H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOOKAGJCPJEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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